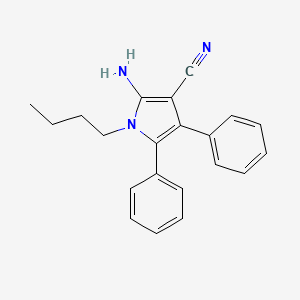

2-amino-1-butyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-amino-1-butyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile” is a chemical compound with the molecular formula C21H21N3 and a molecular weight of 315.41 . It is used for research purposes .

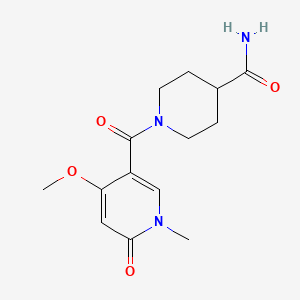

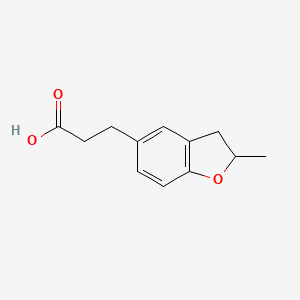

Molecular Structure Analysis

The molecular structure of “2-amino-1-butyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile” consists of 21 carbon atoms, 21 hydrogen atoms, and 3 nitrogen atoms .Applications De Recherche Scientifique

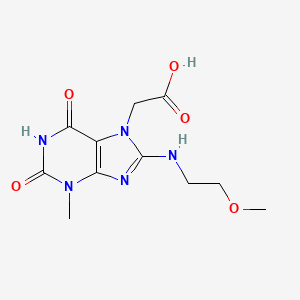

Metallo-β-Lactamase Inhibition

2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives have shown potential as broad-spectrum metallo-β-lactamase inhibitors. These compounds, particularly those with a 3-carbonitrile group, vicinal 4,5-diphenyl, and N-benzyl side chains, are effective against different subclasses of metallo-β-lactamases, like IMP-1, CphA, and AIM-1. This makes them promising candidates for developing universal inhibitors targeting major subgroups of these enzymes (McGeary et al., 2017).

Synthesis of Novel Heterocyclic Compounds

The compound has been used in the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, facilitated by 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst. This process leads to the creation of new compounds that can have various applications in the field of chemistry and pharmacology (Khashi et al., 2015).

Antibacterial Properties

Studies have indicated the potential of 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives in antibacterial applications. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their significance in the development of new antibacterial agents (Vazirimehr et al., 2017).

Anti-inflammatory and Antimicrobial Activity

Derivatives of 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These derivatives demonstrate promising pharmacological properties, offering potential for further exploration in medical research (Dholakia, 2023).

Fluorescent Properties and Molecular Docking

New Schiff-base compounds based on pyrrole, synthesized from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, show interesting fluorescent properties. These compounds have been studied for their potential applications in molecular docking and display promising results in forming stable complexes with specific targets (Khashi et al., 2018).

Corrosion Inhibition

Pyrrole-3-carbonitrile derivatives, such as 5-(phenylthio)-3H-pyrrole-4-carbonitriles, have been studied for their efficacy as corrosion inhibitors for mild steel in acidic environments. These studies provide valuable insights into the protective properties of these compounds against metal corrosion (Verma et al., 2015).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit metallo-β-lactamases (mbls), which are enzymes that provide multi-resistance to β-lactam antibiotics .

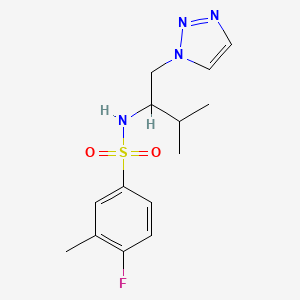

Mode of Action

It’s known that the 3-carbonitrile group, vicinal 4,5-diphenyl, and n-benzyl side chains of the pyrrole are important for the inhibitory potencies of these compounds against mbls .

Biochemical Pathways

Related compounds have been shown to interact with various biochemical pathways, particularly those involving mbls .

Result of Action

Based on the known targets of similar compounds, it can be inferred that this compound may have potential inhibitory effects on mbls .

Propriétés

IUPAC Name |

2-amino-1-butyl-4,5-diphenylpyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3/c1-2-3-14-24-20(17-12-8-5-9-13-17)19(18(15-22)21(24)23)16-10-6-4-7-11-16/h4-13H,2-3,14,23H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTBXTLDFXEMPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=C1N)C#N)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-butyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2357777.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2357782.png)

![[2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2357794.png)

![(2E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B2357795.png)